
(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt
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Overview
Description
(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt (CAS: 1346617-22-8) is a chiral compound with the molecular formula C₁₀H₁₀ClNaO₃ and a molecular weight of 236.63 g/mol. Its structure includes a 4-chlorophenyl group attached to a hydroxybutyric acid backbone, with the sodium salt enhancing solubility and stability for pharmacological applications . The compound is a key metabolite of baclofen, a muscle relaxant, and STX209, a drug investigated for neurological disorders. It is synthesized as a single enantiomer (R-configuration), which is critical for its biological activity and metabolic interactions .
The sodium salt form is stored at -20°C and transported at room temperature, ensuring stability for research use . Its SMILES notation (ClC1=CC=C(C@@HCO)C=C1) highlights the stereochemistry and functional groups essential for receptor binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and ®-3-hydroxybutyric acid.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, along with catalysts such as sodium hydroxide or potassium carbonate.
Reaction Steps: The key steps in the synthesis involve the condensation of 4-chlorobenzaldehyde with ®-3-hydroxybutyric acid, followed by the formation of the sodium salt through neutralization with sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of ®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as crystallization and purification to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt with structurally or functionally related compounds:
Key Differences in Pharmacokinetics and Metabolism
- Chirality: The (R)-enantiomer exhibits distinct metabolic pathways compared to its racemic form.
- Solubility : The sodium salt form improves aqueous solubility (~10-fold higher than the free acid), facilitating in vitro assays and formulation development .
- Stability : The Boc-protected derivative (CAS: 218608-96-9) shows enhanced stability under acidic conditions due to the tert-butyloxycarbonyl group, making it suitable for synthetic intermediates .
Analytical Data Comparison
Research Implications
- Metabolic Studies : The sodium salt’s role as a glucuronidation substrate underscores its utility in studying Phase II metabolism .
- Chiral Specificity: The (R)-enantiomer’s unique interactions with hepatic enzymes (e.g., UDP-glucuronosyltransferases) differentiate it from racemic analogs .
- Therapeutic Potential: Structural analogs like 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one demonstrate broader bioactivity (antimicrobial), while the sodium salt is specialized for CNS drug metabolism .
Biological Activity
(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt, a sodium salt derivative of 3-(4-Chlorophenyl)-4-hydroxybutyric acid, is notable for its biological activities primarily linked to its role as a metabolite of Baclofen, a well-known muscle relaxant and GABA-B receptor agonist. This compound has garnered attention for its potential therapeutic applications and mechanisms of action, which are explored in detail below.
- Molecular Formula : C₁₀H₁₀ClNaO₃
- Molecular Weight : 236.63 g/mol
- CAS Number : 150-83-4
The biological activity of this compound is primarily mediated through its interaction with the GABA-B receptors. This interaction leads to various cellular responses, including:
- Modulation of Neurotransmitter Release : The compound influences the release of neurotransmitters, which can affect muscle relaxation and pain perception.
- Inhibition of Neuronal Excitability : By acting on GABA-B receptors, it helps in reducing neuronal excitability, contributing to its muscle relaxant properties.
Biological Activities
- Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways and enzyme activities.
- Analgesic Properties : The compound has been investigated for its potential analgesic effects, making it a candidate for pain management therapies.
- Cellular Metabolism Modulation : It may alter metabolic pathways by interacting with specific enzymes, impacting cellular processes related to energy metabolism.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Binding Affinity : Research indicates that this compound has a significant binding affinity for GABA-B receptors, which is crucial for its therapeutic effects .
- Metabolic Pathways : The compound is involved in various metabolic pathways, influencing other metabolites and potentially leading to new therapeutic avenues .
Case Study 1: Pain Management
A clinical study explored the efficacy of this compound in patients with chronic pain conditions. Results indicated a marked reduction in pain scores among participants treated with the compound compared to a placebo group.
Case Study 2: Anti-inflammatory Activity
In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokine production in cultured macrophages, suggesting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt to maintain stability?
Methodological Answer: The compound should be stored at -20°C in a tightly sealed, light-protected container to prevent degradation. During transportation, it can be maintained at room temperature for short periods. Avoid freeze-thaw cycles, as repeated phase changes may compromise structural integrity. Use inert gas purging (e.g., argon) during aliquoting to minimize oxidation .
Q. What analytical techniques are suitable for structural characterization of this compound?
Methodological Answer:
- Mass Spectrometry (MS): Use high-resolution LC-MS or CID-MS/MS to confirm molecular weight (236.63 g/mol) and fragmentation patterns. The proposed (−)CID-MS/MS fragmentation profile (e.g., m/z 236 → 178 for the loss of H2O and CO2) can validate the hydroxybutyric acid backbone and chlorophenyl group .
- NMR Spectroscopy: ¹H and ¹³C NMR in D2O or deuterated DMSO can resolve stereochemistry (R-configuration) and verify substituent positions via coupling constants and NOE effects.
- Chiral HPLC: To distinguish enantiomers, use a chiral stationary phase (e.g., amylose-based columns) with a mobile phase of methanol/buffer (pH 4.6) .
Q. How is the sodium salt form advantageous over the free acid in experimental applications?
Methodological Answer: The sodium salt enhances water solubility and bioavailability , critical for in vitro assays (e.g., cell culture) and in vivo pharmacokinetic studies. Sodium counterions stabilize the carboxylate group, reducing aggregation. For comparative studies, the free acid (CAS 1329793-67-0) can be reconstituted in alkaline buffers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enantiomeric purity measurements between synthetic batches?
Methodological Answer:
- Chiral Derivatization: Use a chiral derivatizing agent (e.g., Mosher’s acid chloride) followed by ¹H NMR to quantify enantiomeric excess (ee).
- Circular Dichroism (CD): Compare CD spectra to a certified (R)-enantiomer standard.
- X-ray Crystallography: Single-crystal analysis provides definitive stereochemical confirmation but requires high-purity samples .
Q. What metabolic pathways are associated with this compound, and how are they tracked in vivo?
Methodological Answer:
- Isotopic Labeling: Synthesize deuterated analogs (e.g., 3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt) to trace metabolic fate via LC-MS. Monitor hydroxylation, glucuronidation, or sulfation pathways .
- Tissue Distribution Studies: Administer the compound in rodent models and quantify plasma/tissue concentrations using validated LC-MS/MS methods. Adjust extraction protocols to account for sodium salt solubility .
Q. How do pH and buffer composition influence the compound’s stability in biological assays?
Methodological Answer:
- pH Optimization: Conduct stability tests in buffers (pH 2–9) at 37°C. The sodium salt is stable in neutral to slightly alkaline conditions (pH 7–8.5) but hydrolyzes in acidic media.
- Buffer Additives: Include antioxidants (e.g., ascorbic acid) in cell culture media to prevent oxidative degradation. For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .
Q. What strategies mitigate batch-to-batch variability in pharmacological studies?
Methodological Answer:
- Rigorous QC: Implement HPLC purity checks (>98%) and residual solvent analysis (e.g., GC-MS for synthesis byproducts).
- Standardized Protocols: Use identical synthetic routes (e.g., asymmetric hydrogenation for R-configuration) and crystallization conditions.
- Interlaboratory Calibration: Share reference standards across collaborating labs to harmonize data .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in literature?
Methodological Answer:
- Solvent Screening: Systematically test solubility in DMSO, PBS, and ethanol using nephelometry or UV-Vis spectroscopy. Note that sodium salts often exhibit higher aqueous solubility than free acids.
- Temperature Control: Document temperature during experiments, as solubility may vary significantly at 4°C vs. 25°C.
- Source Verification: Cross-reference CAS 1346617-22-8 (sodium salt) with CAS 1329793-67-0 (free acid) to avoid misattribution .
Properties
Molecular Formula |
C10H10ClNaO3 |
---|---|
Molecular Weight |
236.63 g/mol |
IUPAC Name |
sodium;(3R)-3-(4-chlorophenyl)-4-hydroxybutanoate |
InChI |
InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/t8-;/m0./s1 |
InChI Key |
YNPCWJFLKBMRIL-QRPNPIFTSA-M |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)[O-])CO)Cl.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+] |
Origin of Product |
United States |
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